molecular formula C21H18FN3O2 B2793929 N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1808435-33-7

N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2793929
CAS RN: 1808435-33-7
M. Wt: 363.392
InChI Key: JBKSWEWTSQYWFA-UHFFFAOYSA-N
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Description

“N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes various functional groups such as a cyano group (-CN), a carboxamide group (-CONH2), and a methoxy group (-OCH3) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the various functional groups and the aromatic pyrrole ring . The exact structure would depend on the positions of these groups on the ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the cyano group is a strong electron-withdrawing group, which would make the compound more reactive towards nucleophiles .

Future Directions

The future research directions would depend on the intended use or biological activity of this compound. Pyrrole derivatives are known to have a wide range of biological activities, so this compound could potentially be explored for various applications .

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-25-18(14-7-9-15(22)10-8-14)11-12-19(25)21(26)24-17(13-23)16-5-3-4-6-20(16)27-2/h3-12,17H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKSWEWTSQYWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)NC(C#N)C2=CC=CC=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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